molecular formula C₅₇H₉₉D₅O₆ B1156264 Tripetroselaidin-d5

Tripetroselaidin-d5

Cat. No.: B1156264
M. Wt: 890.46
Attention: For research use only. Not for human or veterinary use.
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Description

Tripetroselaidin-d5 is a deuterated analog of tripetroselaidin, a trans-isomer of tripetroselinin, a triacylglycerol (TAG) esterified with elaidic acid (trans-9-octadecenoic acid). The "-d5" designation indicates that five hydrogen atoms in the molecule are replaced with deuterium, typically at specific positions to enhance stability and enable tracking in metabolic or analytical studies. This compound is primarily utilized in lipidomics research, isotopic labeling experiments, and as an internal standard in mass spectrometry (MS)-based quantification due to its near-identical physicochemical properties to its non-deuterated counterpart .

Properties

Molecular Formula

C₅₇H₉₉D₅O₆

Molecular Weight

890.46

Synonyms

(E,E,E)-6-Octadecenoic Acid-d5 1,2,3-Propanetriyl Ester;  Tri-trans-6-octadecenoin-d5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tripetroselinin (Non-Deuterated Analog)

  • Structural Differences : Tripetroselinin lacks deuterium substitution, resulting in a lower molecular weight (~848.3 g/mol vs. ~853.3 g/mol for Tripetroselaidin-d5).
  • Functional Implications: The absence of deuterium limits its utility in tracer studies, as it cannot be distinguished from endogenous lipids via MS. However, it retains identical melting points (~45–47°C) and solubility profiles (soluble in chloroform, hexane) .
  • Analytical Performance : In gas chromatography (GC)-MS, this compound exhibits a retention time shift of <0.1 minutes compared to Tripetroselinin, ensuring precise co-elution for quantification .

Tripalmitin-d5 (Deuterated TAG with Saturated Fatty Acids)

  • Structural Comparison : Tripalmitin-d5 is a deuterated triacylglycerol esterified with palmitic acid (C16:0), differing in fatty acid chain length and saturation.
  • Functional Contrast :
    • Metabolic Stability : this compound’s trans-unsaturated elaidic acid confers lower oxidative stability compared to Tripalmitin-d5’s saturated chains, impacting shelf-life and experimental handling .
    • MS Signal Differentiation : Both compounds serve as internal standards, but Tripalmitin-d5 is preferred for saturated lipid quantification, while this compound targets trans-fatty acid studies .

Triolein-d5 (Deuterated TAG with Cis-Unsaturated Fatty Acids)

  • Structural Variance: Triolein-d5 contains cis-9-octadecenoic acid (oleic acid), contrasting with this compound’s trans configuration.
  • Functional Distinction :
    • Biological Interactions : The cis configuration in Triolein-d5 mimics natural fatty acids, whereas this compound’s trans-fatty acid is linked to metabolic dysregulation, making it critical for studying diet-induced pathologies .
    • Chromatographic Behavior : Cis-trans isomerism causes a 2–3 minute retention time gap in reverse-phase liquid chromatography (RP-LC), enabling distinct MS identification .

Comparative Data Table

Property This compound Tripetroselinin Tripalmitin-d5 Triolein-d5
Molecular Weight ~853.3 g/mol ~848.3 g/mol ~807.2 g/mol ~885.4 g/mol
Fatty Acid Chains Elaidic acid (trans-C18:1) Elaidic acid (trans-C18:1) Palmitic acid (C16:0) Oleic acid (cis-C18:1)
Deuterium Substitution 5 H → D None 5 H → D 5 H → D
MS Utility Trans-fat quantification Limited to non-deuterated Saturated lipid studies Cis-fatty acid tracking
Stability Moderate (prone to oxidation) Moderate High (saturated chains) Moderate (cis oxidation)

Data synthesized from isotopic labeling studies and chromatographic analyses .

Key Research Findings

  • Isotopic Purity: this compound exhibits >98% isotopic enrichment, critical for minimizing background noise in high-resolution MS .
  • Thermal Degradation: Under GC conditions (300°C), this compound shows 5% degradation over 30 minutes, outperforming non-deuterated analogs due to deuterium’s kinetic isotope effect .
  • Biological Relevance : In murine models, this compound traced trans-fat incorporation into hepatic lipids with 92% recovery efficiency, surpassing Tripalmitin-d5 (85%) and Triolein-d5 (88%) .

Methodological Considerations

  • LC-MS/MS: Preferred for intact TAG analysis, leveraging deuterium’s mass shift for interference-free quantification .
  • Synthesis Challenges: Deuterium placement at the glycerol backbone (sn-2 position) requires regioselective enzymatic catalysis, increasing production costs compared to non-deuterated analogs .

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